2,3-Difluorobenzyl alcohol

Catalog No.
S576742
CAS No.
75853-18-8
M.F
C7H6F2O
M. Wt
144.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzyl alcohol

CAS Number

75853-18-8

Product Name

2,3-Difluorobenzyl alcohol

IUPAC Name

(2,3-difluorophenyl)methanol

Molecular Formula

C7H6F2O

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C7H6F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2

InChI Key

JSFGDUIJQWWBGY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)CO

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CO

Production of 1-bromomethyl-2,3-difluoro-benzene

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2,3-Difluorobenzyl alcohol is used in the production of 1-bromomethyl-2,3-difluoro-benzene . This compound could be used as a building block in the synthesis of various organic compounds.

Methods of Application or Experimental Procedures: The production of 1-bromomethyl-2,3-difluoro-benzene from 2,3-Difluorobenzyl alcohol involves the use of phosphorus tribromide (PBr3) as a reagent and toluene as a solvent . The reaction is carried out at a temperature of 100°C for 1 hour .

Results or Outcomes: The result of this reaction is the formation of 1-bromomethyl-2,3-difluoro-benzene . .

2,3-Difluorobenzyl alcohol is an organic compound with the molecular formula C7_7H6_6F2_2O and a molecular weight of 144.12 g/mol. It features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a hydroxymethyl group (-CH2_2OH) at the 1 position. This compound is characterized by its polar nature due to the presence of the hydroxyl group, which enhances its solubility in polar solvents and contributes to its reactivity in various

Typical of alcohols and aromatic compounds:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
  • Substitution: The difluoro groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions .

The biological activity of 2,3-difluorobenzyl alcohol is linked to its structural similarity to naturally occurring compounds. It has been studied for its potential interactions with enzymes, particularly alcohol dehydrogenase, which plays a crucial role in metabolizing alcohols in biological systems. This interaction suggests that it may influence metabolic pathways, although specific biological effects require further investigation .

The synthesis of 2,3-difluorobenzyl alcohol typically involves:

  • Starting Material: The synthesis often begins with 2,3-difluorobenzaldehyde.
  • Reduction Reaction: A common method is the reduction of the aldehyde group to an alcohol using sodium borohydride in an ethanol or methanol solvent at room temperature. This reaction is monitored by thin-layer chromatography until completion.
  • Purification: The product is purified through standard techniques like distillation or recrystallization to obtain high purity .

2,3-Difluorobenzyl alcohol finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique chemical properties.
  • Agrochemicals: Its reactivity makes it valuable in developing agrochemical products.
  • Research: It is used in biochemical studies involving enzyme interactions and metabolic pathways due to its structural characteristics .

Several compounds share structural similarities with 2,3-difluorobenzyl alcohol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-Fluorobenzyl AlcoholOne fluorine atom at position 2Less sterically hindered than difluorinated analogs
3-Fluorobenzyl AlcoholOne fluorine atom at position 3Similar reactivity but different electronic effects
4-Fluorobenzyl AlcoholOne fluorine atom at position 4Potentially less reactive due to para substitution
2,5-Difluorobenzyl AlcoholTwo fluorine atoms at positions 2 and 5Different spatial arrangement affects reactivity
2,4-Difluorobenzyl AlcoholTwo fluorine atoms at positions 2 and 4Different electronic properties compared to others

Uniqueness

The unique combination of two fluorine atoms at adjacent positions along with a hydroxymethyl group distinguishes 2,3-difluorobenzyl alcohol from its analogs. This specific arrangement influences both its chemical reactivity and biological interactions, making it particularly valuable for specialized applications in research and industry .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

144.03867113 g/mol

Monoisotopic Mass

144.03867113 g/mol

Heavy Atom Count

10

UNII

I14VR7T96O

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

75853-18-8

Wikipedia

2,3-Difluorobenzyl Alcohol

Dates

Modify: 2023-08-15

Explore Compound Types